molecular formula C20H35N3O4S B4057099 N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B4057099
M. Wt: 413.6 g/mol
InChI Key: SJCJJKVIUAGJSD-UHFFFAOYSA-N
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Description

N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C20H35N3O4S and its molecular weight is 413.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.23482778 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

Compounds with structural features similar to the one mentioned are often subjects of synthesis research. For example, imidazole and pyran derivatives are known for their roles in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. Studies like the work on disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives under green conditions highlight the ongoing interest in efficient, environmentally friendly chemical synthesis processes (Moosavi‐Zare et al., 2013).

Biological Activities

The sulfonamide group, present in many therapeutic agents, is a key feature in medicinal chemistry, particularly in antimicrobial and anticancer research. Similarly, compounds with imidazole and pyran rings are studied for various biological activities, including antimicrobial, antifungal, and antitumor effects. For instance, research on heterocyclic compounds containing a sulfonamido moiety for antibacterial applications indicates the potential for designing new antimicrobial agents (Azab et al., 2013).

Material Science

In material science, the chemical versatility of such compounds allows for the development of novel materials with specific properties, including polymers and coatings with enhanced durability or specialized applications. The preparation and use of polymer-supported quenching reagents for parallel purification in synthetic chemistry demonstrate the material science applications of sulfonamide derivatives (Booth & Hodges, 1997).

Antioxidant and Enzyme Inhibition

Studies on coordination complexes of pyrazole-acetamide derivatives for antioxidant activity further illustrate the broad utility of compounds with similar structural motifs in biochemical and health-related research (Chkirate et al., 2019). This aligns with the growing interest in finding new antioxidants and enzyme inhibitors from synthetic compounds.

Properties

IUPAC Name

N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4S/c1-22(18-8-11-27-12-9-18)15-19-14-21-20(23(19)10-13-26-2)28(24,25)16-17-6-4-3-5-7-17/h14,17-18H,3-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCJJKVIUAGJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(N1CCOC)S(=O)(=O)CC2CCCCC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 2
Reactant of Route 2
N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 3
Reactant of Route 3
N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 4
Reactant of Route 4
N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 5
N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Reactant of Route 6
Reactant of Route 6
N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

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